Dihydrodigoxin Dihydrodigoxin Dihydrodigoxin belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Dihydrodigoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrodigoxin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrodigoxin is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 5297-10-9
VCID: VC21185104
InChI: InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3
SMILES: CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
Molecular Formula: C₄₁H₆₆O₁₄
Molecular Weight: 783 g/mol

Dihydrodigoxin

CAS No.: 5297-10-9

Cat. No.: VC21185104

Molecular Formula: C₄₁H₆₆O₁₄

Molecular Weight: 783 g/mol

* For research use only. Not for human or veterinary use.

Dihydrodigoxin - 5297-10-9

Specification

Description Dihydrodigoxin belongs to the class of organic compounds known as cardenolide glycosides and derivatives. Cardenolide glycosides and derivatives are compounds containing a carbohydrate glycosidically bound to the cardenolide moiety. Dihydrodigoxin is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrodigoxin has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, dihydrodigoxin is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 5297-10-9
Molecular Formula C₄₁H₆₆O₁₄
Molecular Weight 783 g/mol
IUPAC Name 4-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one
Standard InChI InChI=1S/C41H66O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h19-31,33-38,42-45,47-48H,6-18H2,1-5H3
Standard InChI Key QYVJGQUFXQMOOE-UHFFFAOYSA-N
SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O
Canonical SMILES CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8CC(=O)OC8)O)C)O)C)C)C)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator